molecular formula C14H9NO2 B3415581 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid CAS No. 253678-93-2

3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3415581
CAS No.: 253678-93-2
M. Wt: 223.23 g/mol
InChI Key: BFOFVXTZGJGLES-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic and Medicinal Chemistry Research

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its incorporation into a wide array of therapeutic agents. Biphenyl-containing drugs have been developed for treating conditions such as hypertension, inflammation, and cancer. The biphenyl core provides a rigid backbone that allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological receptors. In organic chemistry, biphenyl derivatives are pivotal intermediates for the synthesis of a diverse range of organic compounds, including agrochemicals, liquid crystals, and fluorescent materials for organic light-emitting diodes (OLEDs). ajgreenchem.com

Overview of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic Acid as a Representative Compound for Advanced Academic Investigation

This compound is a specific derivative that embodies the functional characteristics of this compound class. It features a biphenyl backbone with a cyano group (-C≡N) on one phenyl ring and a carboxylic acid group (-COOH) on the other. This particular arrangement of functional groups makes it a valuable building block in organic synthesis. The carboxylic acid group provides a site for various chemical transformations, such as esterification and amidation, while the cyano group can be involved in a range of synthetic manipulations or can be utilized for its electronic properties.

While specific, in-depth research singling out this compound as the central component of a major study is not extensively documented in publicly available literature, its importance lies in its role as a chemical intermediate. It is commercially available and used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and dyes. guidechem.com Its structure is representative of how the biphenyl scaffold can be functionalized to create precursors for a variety of advanced materials and biologically active compounds.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 253878-93-2
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance White Solid
Primary Functional Groups Cyano (-C≡N), Carboxylic Acid (-COOH)
Core Structure Biphenyl

This data is compiled from publicly available chemical supplier information.

Historical Context of Research on Cyano- and Carboxylic Acid-Substituted Biphenyls

The history of cyano-substituted biphenyls is notably linked to the development of liquid crystal displays (LCDs). In the early 1970s, George William Gray and his team at the University of Hull synthesized 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a compound that exhibited a stable nematic liquid crystal phase at room temperature. This discovery was a pivotal moment for the electronics industry, enabling the creation of the LCD technologies that are ubiquitous today. The introduction of the cyano group was crucial for achieving the necessary positive dielectric anisotropy and chemical stability.

Research into biphenyl carboxylic acids has a long history in medicinal chemistry. These compounds have been explored for various therapeutic applications, with some derivatives being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of substituted biphenyl-4-carboxylic acids and related compounds has been a subject of academic and industrial research for many decades, with various synthetic methods being developed and refined over time. calpaclab.com The combination of cyano and carboxylic acid functionalities on a biphenyl scaffold represents a convergence of these historical research streams, providing versatile molecules for both materials science and medicinal chemistry.

Current Research Landscape and Emerging Trends for the Biphenyl Core

The biphenyl scaffold continues to be a dynamic area of research, with several emerging trends. In medicinal chemistry, there is a strong focus on developing new biphenyl-based compounds as inhibitors for challenging biological targets, such as protein-protein interactions. The biphenyl core is also being explored for its potential in creating novel antibiotics to combat drug-resistant bacteria.

In materials science, functionalized biphenyls are being investigated for their use in creating advanced organic semiconductors and nanomaterials. Recent research has demonstrated the development of biphenyl-based fluorescent sensors for the detection of toxic industrial chemicals. guidechem.com There is also growing interest in using the biphenyl core to construct complex, three-dimensional molecular architectures with unique photophysical properties. The market for biphenyl derivatives is projected to see steady growth, driven by their expanding applications in healthcare, electronics, and environmental monitoring. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-cyanophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOFVXTZGJGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948209
Record name 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30948209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253678-93-2
Record name 3'-Cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30948209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 253678-93-2
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Synthetic Methodologies for 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid and Its Analogues

Core Biphenyl (B1667301) Formation Strategies

The creation of the carbon-carbon bond linking the two phenyl rings is the foundational step in synthesizing the target molecule. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation efficiently and with high yields.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Approaches

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orggre.ac.uk For the synthesis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, this would involve reacting a substituted 3-cyanophenylboronic acid with a 3-halobenzoic acid derivative, or vice versa. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. acs.orgwikipedia.org

A general scheme for this synthesis is the palladium-catalyzed reaction between a 3-halobenzoic acid and 3-cyanophenylboronic acid. nih.govresearchgate.net

Scheme 1: General Suzuki-Miyaura Reaction for Biphenyl Synthesis

R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²
Where R¹ and R² are aryl groups, X is a halide, and B(OH)₂ is a boronic acid.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several reaction parameters, including the choice of ligand, solvent, base, and temperature.

Ligand Effects: The ligand bound to the palladium center is crucial for the catalyst's stability and reactivity. acs.org Electron-rich and sterically hindered phosphine (B1218219) ligands, such as XPhos, SPhos, and dialkylbiarylphosphines, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. acs.org The selection of the optimal ligand can significantly increase the reaction's turnover number (TON) and yield. rsc.org In some cases, bidentate ligands like XantPhos are also employed, though their effectiveness can vary depending on the specific substrates. acs.org

Solvent Systems: The choice of solvent is critical and often involves a mixture to ensure all components remain in solution. Common solvent systems include mixtures of an organic solvent like toluene, tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) with water. acs.orgresearchgate.net The aqueous phase is necessary for the action of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). rsc.orgnih.gov

Temperature Profiles: Reaction temperatures for Suzuki-Miyaura couplings can range from room temperature to reflux conditions. researchgate.net Higher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation (loss of the boronic acid group) or catalyst decomposition. rsc.org Automated systems have been used to fine-tune temperature and reaction times to maximize yield while minimizing degradation. rsc.org For example, studies have shown optimal temperatures around 65-110 °C for various biphenyl syntheses. nih.govrsc.org

Below is a table summarizing the optimization of various parameters for Suzuki-Miyaura reactions in biphenyl synthesis.

ParameterVariationObservationSource(s)
Catalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosGood product formation for electron-poor substrates. acs.org
PdCl₂ / DPEPhosHigh reactivity for certain benzyl (B1604629) ester couplings. acs.org
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are effective; choice can influence yield. rsc.orgnih.govresearchgate.net
Solvent Toluene/H₂O, THF/H₂OMixed aqueous/organic systems are common. acs.orgresearchgate.net
Temperature 65-110 °CHigher temperatures can increase rate but risk side reactions. nih.govrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromobenzoic acid) to a Pd(0) complex. This step forms a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle, with the reactivity of the halide decreasing in the order I > Br > Cl. libretexts.org

Transmetalation: The organoboron compound (e.g., 3-cyanophenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide. libretexts.orgresearchgate.net This forms a new diorganopalladium(II) complex. The exact mechanism of this step can be complex, potentially involving a palladium hydroxido complex. researchgate.net

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgwikipedia.org

This cycle efficiently generates the biaryl product while catalytically turning over the palladium species. nih.gov

Alternative Coupling Methodologies: Stille, Negishi, and Heck Reactions in Biphenyl Synthesis

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-coupling reactions serve as viable alternatives for biphenyl synthesis.

Stille Reaction: The Stille coupling utilizes an organotin (stannane) reagent as the coupling partner for the organohalide. rsc.orgwikipedia.org A key advantage is that organostannanes are often tolerant of a wide variety of functional groups. rsc.org However, a significant drawback is the high toxicity of the tin reagents and byproducts. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. rsc.org Like the Suzuki reaction, the Stille reaction generally proceeds with retention of stereochemistry in the coupling partners. youtube.com

Negishi Reaction: The Negishi coupling employs an organozinc reagent, which is coupled with an organohalide. rsc.orgacs.org Organozinc reagents are more reactive than their organoboron or organotin counterparts, which can be advantageous but may also lead to lower functional group tolerance. The reaction is catalyzed by either nickel or palladium complexes. rsc.orgacs.org It provides a highly selective method for producing unsymmetrical biaryls. acs.org

Heck Reaction: Unlike the previous methods, the Heck reaction couples an organohalide with an alkene. youtube.comyoutube.com While not a direct route to biaryl synthesis from two aryl precursors, it can be used to form precursors for biphenyls or to functionalize them. The reaction typically results in the formation of a trans-substituted alkene. youtube.com

Selective Functional Group Introduction and Transformation

The synthesis of this compound requires not only the formation of the biphenyl core but also the precise placement of the cyano and carboxylic acid groups at the 3 and 3' positions, respectively.

Regioselective Introduction of Cyano and Carboxylic Acid Moieties

The most direct and common strategy for achieving the desired substitution pattern is to use starting materials that already contain the required functional groups. In the context of a Suzuki-Miyaura coupling, this involves reacting an aryl halide and an arylboronic acid that are pre-functionalized at the correct positions.

For the synthesis of this compound, the ideal approach is the coupling of:

3-Bromobenzoic acid (or another 3-halobenzoic acid) with 3-cyanophenylboronic acid .

or 3-Bromo-benzonitrile with 3-carboxyphenylboronic acid .

This strategy ensures that the cyano and carboxylic acid groups are introduced with complete regioselectivity, as their positions are predetermined by the starting materials. The Suzuki-Miyaura reaction is well-suited for this approach due to its tolerance for both cyano and carboxylic acid functionalities. acs.orgresearchgate.net

Alternative, less direct methods could involve functionalizing a pre-formed biphenyl molecule. However, achieving specific regioselectivity at the meta positions (3 and 3') through electrophilic substitution on an unsubstituted biphenyl ring is challenging due to the directing effects of the existing phenyl group, which favors ortho and para substitution. rsc.org Therefore, methods like palladium-catalyzed C-H functionalization, often guided by a directing group, would be necessary, but this adds complexity compared to the direct coupling of functionalized precursors. nih.govresearchgate.net

Carboxylic Acid Functionalizations

The carboxylic acid moiety is a primary site for modification, enabling the synthesis of numerous derivatives through well-established chemical reactions.

Esterification and Amidation Reactions for Research Derivatives

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for creating derivatives with altered solubility, polarity, and biological interaction profiles. daneshyari.com These reactions typically proceed by activating the carboxylic acid, followed by nucleophilic attack by an alcohol or amine.

Common coupling agents used for these transformations include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net For instance, the esterification of a structurally related biphenyl compound, 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, with a benzoic acid derivative has been successfully achieved using a DCC/DMAP system, highlighting the applicability of this method to the biphenyl framework. nih.gov Similarly, amidation can be performed by reacting the activated acid with a primary or secondary amine. researchgate.net

These reactions allow for the introduction of a wide variety of substituents, creating a library of ester and amide derivatives for further research.

Table 1: Representative Esterification and Amidation Reactions

Reactant Reagents Product
This compound + Methanol (B129727) DCC, DMAP Methyl 3'-cyano-[1,1'-biphenyl]-3-carboxylate
This compound + Benzylamine DIC, HOBt N-Benzyl-3'-cyano-[1,1'-biphenyl]-3-carboxamide

This table presents plausible reactions based on standard organic chemistry principles.

Decarboxylation and Related Transformations

The removal of the carboxylic acid group via decarboxylation is a more challenging transformation for aromatic carboxylic acids compared to their aliphatic counterparts. This process typically requires harsh conditions or specialized catalytic systems, such as photoredox catalysis. chemrevlett.comorganic-chemistry.org Photoinduced decarboxylative radical additions, for example, utilize light and a photocatalyst to generate an aryl radical from the carboxylic acid, which can then be used in further reactions. acs.org While direct decarboxylation to yield 3-cyanobiphenyl is possible, it often involves transition-metal catalysts and specific reaction conditions to overcome the stability of the aryl C-C bond. chemrevlett.com

Cyano Group Derivatizations

The cyano group is a versatile functional handle that can be transformed into other valuable nitrogen-containing moieties. nih.gov

Reduction Pathways to Amines

The cyano group can be readily reduced to a primary amine (aminomethyl group). A common and effective method is catalytic hydrogenation. This reaction is typically carried out using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere. researchgate.net The addition of ammonia (B1221849) or an amine like triethylamine (B128534) can be crucial for preventing the formation of secondary amine byproducts and ensuring the reaction goes to completion. researchgate.net

Alternatively, chemical reducing agents can be employed. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for reducing nitriles to primary amines and are known for their selectivity, often leaving other functional groups like carboxylic acids intact under controlled conditions. google.com

Table 2: Cyano Group Reduction

Starting Material Reagents Product
This compound 1. BH₃·THF2. H₂O 3'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid

This table illustrates expected products from established reduction methodologies.

Hydrolysis to Amides and Carboxylic Acids

The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. libretexts.orgchemistrysteps.com This two-stage process first involves the hydration of the nitrile to an amide intermediate. libretexts.org

Mild acidic or basic hydrolysis can be controlled to stop at the amide stage, yielding 3'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid. youtube.com More vigorous conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), will drive the hydrolysis to completion, converting the cyano group into a second carboxylic acid. libretexts.orglibretexts.org Under acidic conditions, this directly produces [1,1'-biphenyl]-3,3'-dicarboxylic acid. libretexts.org Alkaline hydrolysis initially forms the dicarboxylate salt, which requires a subsequent acidification step to yield the final dicarboxylic acid product. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution on Biphenyl Rings for Further Functionalization

Further functionalization of the biphenyl core can be achieved through electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of these substitutions is dictated by the directing effects of the existing substituents: the carboxylic acid and the cyano group. Both are electron-withdrawing groups and act as meta-directors. dalalinstitute.comyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂). libretexts.org

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.

Sulfonation: Using fuming sulfuric acid introduces a sulfonic acid group (–SO₃H).

The prediction of the exact substitution pattern in a disubstituted biphenyl system can be complex, and experimental verification is typically required to determine the precise ratio of isomers formed. masterorganicchemistry.com

Stereochemical Considerations in Biphenyl Carboxylic Acid Synthesis

The synthesis of biphenyl carboxylic acids is often accompanied by significant stereochemical considerations, primarily revolving around the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org In the context of biphenyl derivatives, this restricted rotation occurs around the C-C single bond connecting the two phenyl rings.

The presence of bulky substituents in the ortho positions of the biphenyl scaffold is a key factor in inducing atropisomerism. pharmaguideline.com These substituents sterically hinder the free rotation around the biphenyl linkage, forcing the rings into non-planar conformations. mgscience.ac.in This can result in a molecule that is chiral, possessing a chiral axis along the biphenyl bond, even in the absence of a traditional stereocenter. pharmaguideline.com For a biphenyl compound to exhibit resolvable optical activity, it must lack a plane of symmetry. mgscience.ac.in

The stability of atropisomers is determined by the energy barrier to rotation. A commonly accepted threshold for stable atropisomers at a given temperature is a half-life of interconversion of at least 1000 seconds. wikipedia.org The first experimental detection of atropisomerism was in a tetra-substituted biphenyl diacid, 6,6'-dinitro-2,2'-diphenic acid. wikipedia.org

The introduction of substituents, such as methoxy (B1213986) groups and fluorine atoms, at the ortho positions plays a crucial role in the atropisomerism of biphenyl compounds. acs.org The specific placement and nature of these groups can significantly influence the rotational barrier and, consequently, the stability of the resulting atropisomers.

Key Conditions for Atropisomerism in Biphenyls:

ConditionDescription
Hindered Rotation Bulky groups in the ortho positions of the biphenyl rings restrict free rotation around the central C-C single bond. pharmaguideline.comyoutube.com
Axial Chirality The molecule possesses a chiral axis along the biphenyl linkage, leading to non-superimposable mirror images (enantiomers). wikipedia.orgpharmaguideline.com
Lack of Symmetry The substituted biphenyl must lack an internal plane of symmetry to be chiral and optically active. mgscience.ac.in
Sufficient Rotational Barrier The energy barrier to rotation must be high enough to allow for the isolation of individual atropisomers under ambient conditions. wikipedia.org

The controlled synthesis of a specific atropisomer is a significant challenge in organic chemistry and is crucial for applications where a single enantiomer is required. This often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the coupling reaction that forms the biphenyl core.

Process Optimization and Scale-Up Methodologies for Research Applications

The transition from a laboratory-scale synthesis to a larger, more practical scale for research applications necessitates careful process optimization. For the synthesis of this compound and its analogues, the Suzuki-Miyaura cross-coupling reaction is a commonly employed and highly effective method. ajgreenchem.comresearchgate.net The optimization of this and other synthetic procedures focuses on improving yield, purity, cost-effectiveness, and safety.

A primary area of optimization involves the catalyst system. While homogeneous palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) are effective, they can be costly and lead to product contamination with residual palladium. acs.org An alternative approach is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can simplify product purification and allow for catalyst recycling. acs.org Research has also explored the use of water-soluble fullerene-supported PdCl2 nanocatalysts for Suzuki-Miyaura couplings, enabling the reaction to be performed in environmentally benign aqueous media at room temperature. researchgate.net

Reaction conditions are another critical aspect of process optimization. This includes the choice of base, solvent, and reaction temperature. For instance, in the Suzuki-Miyaura coupling, bases such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) have been shown to be effective. researchgate.net The selection of the solvent system, such as a mixture of an organic solvent like 1,4-dioxane or methanol with water, can significantly impact reaction efficiency and product solubility. ajgreenchem.comacs.org

Combining multiple synthetic steps into a "one-pot" procedure is a highly effective optimization strategy. This approach can reduce the number of work-up and purification steps, saving time, and reducing solvent waste. For example, the synthesis of a biphenyl carboxylic acid has been streamlined into a one-pot procedure starting from the corresponding bromoaniline, proceeding through an N-acylation/cyclization followed by a Suzuki coupling. acs.org

For the scale-up of these reactions, several factors must be considered:

Reagent Addition: The rate and method of reagent addition can be critical, especially for exothermic reactions, to maintain temperature control.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates in larger reaction vessels.

Work-up and Isolation: The extraction and crystallization procedures must be adapted for larger volumes to ensure efficient product isolation and purification. For example, the choice of solvent for crystallization is crucial for obtaining a product with high purity. nih.gov

Table of Optimized Reaction Parameters for Biphenyl Carboxylic Acid Synthesis:

ParameterLaboratory ScaleOptimized/Scale-Up ApproachRationale
Catalyst Homogeneous Pd(PPh3)4Heterogeneous Pd/C or NanocatalystEasier removal of catalyst, potential for recycling, lower palladium contamination. acs.org
Solvent Anhydrous organic solventsAqueous solvent systems, reduced solvent volumeGreener chemistry, improved safety, potential for simplified workup. researchgate.net
Procedure Multi-step synthesis with intermediate purificationOne-pot proceduresIncreased efficiency, reduced waste, and shorter overall reaction time. acs.org
Base Strong, expensive basesWeaker, less expensive bases like K2CO3Cost reduction and easier handling on a larger scale. researchgate.net
Purification Column chromatographyRecrystallizationMore practical and cost-effective for purifying large quantities of product. nih.gov

The oxidation of alkyl-substituted biphenyls is another synthetic route that can be optimized. For instance, the oxidation of 4,4'-diisopropylbiphenyl (B92181) to biphenyl-4,4'-dicarboxylic acid can be achieved using molecular oxygen in the presence of a cobalt and/or manganese catalyst in an aliphatic carboxylic acid solvent. google.com Optimization of this process involves controlling the catalyst concentration and reaction conditions to maximize the yield and purity of the desired dicarboxylic acid.

By carefully considering these stereochemical and process optimization factors, researchers can efficiently and reliably synthesize this compound and its analogues for a variety of research applications.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

The combination of nuclear magnetic resonance (NMR) and vibrational spectroscopy is a powerful approach for the unambiguous identification and structural analysis of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a comprehensive NMR analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in a molecule. The spectrum would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm, corresponding to the eight protons on the two phenyl rings. The exact chemical shifts and coupling patterns would be influenced by the positions of the cyano and carboxylic acid groups. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 8.5 Multiplets
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The carbon of the cyano group (a nitrile) usually appears in the range of 110-125 ppm. The twelve aromatic carbons would produce a series of signals in the aromatic region of the spectrum, generally between 120 and 150 ppm. The specific chemical shifts would be influenced by the electron-withdrawing effects of the cyano and carboxylic acid substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbon (Carboxylic Acid) 165 - 185
Aromatic Carbons 120 - 150
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the biphenyl (B1667301) linkage and for confirming the positions of the cyano and carboxylic acid substituents on the aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display several key absorption bands confirming the presence of its characteristic functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹. libretexts.org The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp band, generally between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The presence of the cyano group (nitrile) would be confirmed by a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. researchgate.net The spectrum would also show C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹ and various C-C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Nitrile C≡N Stretch 2220 - 2260 Medium, Sharp
Aromatic C-H Stretch > 3000 Medium
Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, yielding a specific fingerprint based on its structural components. For this compound, the Raman spectrum is dominated by characteristic peaks from its key functional groups: the nitrile (-C≡N), the carboxylic acid (-COOH), and the biphenyl backbone.

The nitrile group (-C≡N) exhibits a distinct and sharp vibrational band in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm⁻¹. researchgate.netresearchgate.net The exact position of this peak is sensitive to the electronic environment, including conjugation and substitution on the phenyl rings. researchgate.net Studies on analogous molecules like cyanocinnamic acid and its derivatives show this C≡N stretching band appearing around 2230-2244 cm⁻¹. nih.gov The carboxylic acid group presents several characteristic vibrations. The carbonyl (C=O) stretch is found in the region of 1650-1750 cm⁻¹, while the O-H stretch gives a broad signal, often centered around 3000 cm⁻¹. Vibrations associated with the aromatic rings, including C-C stretching and C-H bending, produce a series of peaks in the 1000-1600 cm⁻¹ fingerprint region.

Table 1: Expected Raman Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Nitrile (-C≡N)Stretching2200 - 2300 researchgate.netresearchgate.net
Carboxylic Acid (C=O)Stretching1650 - 1750 nih.gov
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad) libretexts.org
Aromatic Ring (C=C)Stretching1400 - 1600 nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecule and its fragments can be measured with very high accuracy, allowing for the unambiguous confirmation of its chemical formula. The molecular formula for this compound is C₁₄H₉NO₂. guidechem.com

Under typical electrospray ionization (ESI) conditions in positive ion mode, the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. researchgate.net In negative ion mode, a deprotonated molecular ion ([M-H]⁻) would be observed.

Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways. Common fragmentation patterns for related carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. libretexts.orged.ac.uk For this specific molecule, fragmentation could also involve the loss of the cyano group (CN) or cleavage of the biphenyl bond. researchgate.net

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₄H₉NO₂ guidechem.combldpharm.com
Molecular Weight223.23 g/mol guidechem.com
Expected [M+H]⁺ (Monoisotopic)224.0655Calculated
Expected [M-H]⁻ (Monoisotopic)222.0509Calculated

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from reaction mixtures, byproducts, and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment and quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is a polar solvent mixture.

A typical HPLC method would involve a C18 column with a gradient elution system. nih.gov The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is commonly performed using a UV detector, as the biphenyl system provides strong chromophores. The wavelength for detection would be selected based on the compound's UV absorbance maximum, likely around 258 nm based on similar structures. researchgate.net The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Due to its low volatility and polar carboxylic acid group, this compound must first be converted into a more volatile derivative before GC analysis. nih.gov

A common derivatization technique is esterification, for example, by reacting the carboxylic acid with diazomethane (B1218177) to form the corresponding methyl ester, or with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester. nih.govnih.gov The resulting volatile derivative can then be separated on a capillary GC column (e.g., a nonpolar DB-5 or a mid-polar DB-17) and detected using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). nih.govnih.gov GC-MS provides both retention time and mass spectral data, confirming the identity of the derivatized analyte.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Estimation

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used primarily for monitoring the progress of a chemical reaction and for preliminary purity assessment. silicycle.com For this compound, a polar stationary phase like silica (B1680970) gel (SiO₂) on a glass or aluminum plate is typically used. biointerfaceresearch.com

The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation between the starting materials, product, and any byproducts. A common eluent system for a moderately polar compound like this would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The spots are visualized under UV light (typically at 254 nm), where the aromatic rings will absorb light and appear as dark spots on the fluorescent indicator-containing plate. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of the compound in a given TLC system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

To perform this analysis, a high-quality single crystal of this compound must be grown. While specific crystallographic data for this exact isomer was not found in the searched literature, analysis of closely related biphenyl structures provides insight into the expected findings. researchgate.netnih.gov For instance, in the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the two phenyl rings of the biphenyl unit is 38.14°. nih.gov Similar non-planar conformations are expected for this compound due to steric hindrance between the ortho-hydrogens on the two rings.

The crystal packing would likely be dominated by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, often forming characteristic head-to-tail dimers. mdpi.com Additional intermolecular interactions, such as C-H···π or π-π stacking, would further stabilize the crystal lattice. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This method is crucial for validating the empirical formula of a synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. For this compound, with the molecular formula C₁₄H₉NO₂, elemental analysis is employed to confirm the precise ratios of carbon (C), hydrogen (H), and nitrogen (N).

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic masses of its elements. The molecular weight of this compound is 223.23 g/mol . The expected percentages for each element are derived from these values.

Detailed research findings from the synthesis and characterization of this compound would typically present a comparison between the calculated and experimentally found values. This comparison serves as a critical checkpoint for the purity and structural integrity of the synthesized compound. A close correlation between the theoretical and experimental values, generally within a ±0.4% margin, is considered a strong indicator of a successful synthesis and a pure sample. At present, specific experimental data from published research for this compound is not available. However, the theoretical values provide a benchmark for any future experimental validation.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.0114168.1475.32
HydrogenH1.00899.0724.06
NitrogenN14.01114.016.28
OxygenO16.00232.0014.34
Total 223.222 100.00

This table outlines the calculated elemental composition of this compound, which is essential for the verification of its empirical formula upon synthesis and purification.

Computational and Theoretical Studies of 3 Cyano 1,1 Biphenyl 3 Carboxylic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting the properties of molecules before their synthesis, saving both time and resources. These methods are particularly useful for studying the intricate details of electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. For biphenyl (B1667301) derivatives, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and predict spectroscopic data such as NMR and IR spectra. ajgreenchem.com

The reactivity of a molecule is also predictable using DFT. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), one can infer the molecule's susceptibility to nucleophilic or electrophilic attack. This is particularly relevant in drug design, where understanding the reactivity of a potential drug molecule with its biological target is key.

Furthermore, DFT can predict spectroscopic properties. For example, theoretical calculations of absorption and emission spectra can guide the synthesis of new fluorescent materials. researchgate.net While semi-empirical methods have sometimes proven more reliable for specific applications like fluorescence prediction, DFT remains a valuable tool for a general understanding of spectroscopic behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. It provides a color-coded map that indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The MEP map is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and self-assembly. For a molecule like 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, the MEP map would highlight the electronegative regions around the cyano and carboxylic acid groups, indicating their potential to act as hydrogen bond acceptors. The aromatic rings would show a more neutral potential, while the hydrogen atoms of the carboxylic acid would be electron-poor. This information is critical for predicting how the molecule will behave in different chemical environments and how it will bind to a receptor.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this compound, the HOMO is likely to be located on the electron-rich aromatic rings, while the LUMO may be centered on the electron-withdrawing cyano group.

The energy of the HOMO-LUMO gap can also be used to predict the electronic absorption spectrum of a molecule. The energy required for the first electronic transition (from the HOMO to the LUMO) corresponds to a specific wavelength of light, which can be calculated and compared with experimental data.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, allowing researchers to observe how a molecule moves and changes shape over time.

Conformational Landscape Exploration in Various Environments

MD simulations can be used to explore the conformational landscape of a molecule in different environments, such as in a vacuum, in a solvent, or interacting with a biological membrane. researchgate.net For biphenyl derivatives, a key conformational feature is the dihedral angle between the two phenyl rings. This angle is influenced by the nature of the substituents on the rings and the surrounding environment.

By running MD simulations, researchers can identify the most stable conformations of a molecule and the energy barriers between them. This is particularly important for understanding the behavior of flexible molecules like this compound. The presence of substituents can create steric hindrance that restricts the rotation around the central C-C bond, leading to specific preferred conformations. libretexts.org The solvent environment can also play a significant role, as polar solvents may stabilize certain conformations through hydrogen bonding or other intermolecular interactions. unair.ac.id

Table 1: Key Computational Parameters for Biphenyl Derivatives
ParameterComputational MethodSignificance
Dihedral AngleDFT, MD SimulationsDetermines the overall shape and steric hindrance of the molecule.
HOMO-LUMO GapDFTIndicates chemical reactivity and electronic transition energies.
MEPDFTVisualizes charge distribution and predicts intermolecular interaction sites.
Binding EnergyDFT, MD SimulationsQuantifies the strength of interaction with other molecules or surfaces.

Dynamic Behavior and Stability of Biphenyl Rotational Isomers

The rotation around the single bond connecting the two phenyl rings in biphenyl can lead to the existence of rotational isomers, or atropisomers, if the rotation is hindered. libretexts.org This is particularly true for biphenyls with bulky substituents in the ortho positions. stackexchange.com

MD simulations can be used to study the dynamic behavior of these rotational isomers and their relative stabilities. By simulating the molecule at different temperatures, researchers can observe the rate of interconversion between different isomers and calculate the energy barrier for rotation. aip.org This information is crucial for understanding whether a chiral biphenyl derivative can be resolved into its enantiomers and whether it will be stable under certain conditions.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico methods have become indispensable in modern drug discovery, providing powerful tools to investigate structure-activity relationships (SAR). For scaffolds related to this compound, computational approaches are instrumental in guiding the design and optimization of analogues with desired biological activities. These methods allow for the rational modification of chemical structures to enhance potency, selectivity, and other pharmacokinetic properties before undertaking costly and time-consuming synthesis.

The design of analogues of the [1,1'-biphenyl]-3-carboxylic acid scaffold often employs both ligand-based and structure-based strategies to explore and optimize interactions with biological targets. youtube.com A prominent example involves the development of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a transmembrane receptor tyrosine kinase implicated in various cancers. nih.gov

In one such study, researchers identified a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as novel and selective DDR1 inhibitors. nih.gov The initial lead compound, an amide derivative of a 3'-substituted [1,1'-biphenyl]-3-carboxylic acid, served as a promising starting point for optimization. nih.gov Structure-based design, informed by computational docking models, guided the synthetic efforts. These models suggested that the imidazo[1,2-a]pyrazine (B1224502) moiety could form a critical hydrogen bond with the methionine residue (Met704) in the hinge region of the DDR1 kinase domain. nih.gov This insight allowed for systematic modifications to the biphenyl core and the carboxamide group to enhance binding affinity and selectivity over the related DDR2 kinase. The comprehensive SAR study led to the discovery of compound 8v, which exhibited potent and highly selective DDR1 inhibition. nih.gov

Further design principles can be observed in the development of farnesoid X receptor (FXR) partial agonists. researchgate.net In this context, introducing a cyano (CN) substituent at the C-2 position of the biphenyl ring in a series of fexaramine (B1672613) analogs was shown to markedly increase FXR agonistic activity. researchgate.net This demonstrates a ligand-based design principle where specific functional groups are strategically placed on the biphenyl scaffold to modulate biological activity.

Molecular docking is a key computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. This method provides theoretical models of the ligand-target complex, offering insights into the specific molecular interactions that stabilize the binding.

For analogues of [1,1'-biphenyl]-3-carboxylic acid, docking studies have been crucial in elucidating binding modes. In the development of DDR1 inhibitors, computational docking suggested that an initial lead compound, 8a, binds to the DDR1 kinase domain in a classical type II binding mode. nih.gov The model predicted a key hydrogen bond between the imidazo[1,2-a]pyrazine group of the ligand and the backbone of Met704 in the kinase hinge region, a common interaction for type II kinase inhibitors. nih.gov This theoretical model was fundamental to the subsequent optimization process that led to more potent compounds. nih.gov

In a separate study focused on matrix metalloproteinase-3 (MMP-3) inhibitors, molecular docking was employed to understand the SAR of 51 biphenyl carboxylic acid derivatives. researchgate.net The docking not only provided the binding conformations necessary for 3D-QSAR analysis but also revealed a significant correlation between the calculated docking scores and the experimentally observed biological activities. researchgate.net This correlation underscores the predictive power of docking in estimating the binding affinity for this class of compounds.

Table 1: Examples of Molecular Docking Studies on [1,1'-Biphenyl]-3-carboxylic Acid Analogues

Compound Class/Analogue Target Protein Key Predicted Interaction / Finding Reference
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides DDR1 Kinase Hydrogen bond formation between the imidazo[1,2-a]pyrazine moiety and Met704 in the hinge region. nih.gov
Biphenyl Carboxylic Acid Derivatives MMP-3 Optimal docking conformations were generated for 3D-QSAR; a significant correlation was found between dock scores and biological activity. researchgate.net

Pharmacophore modeling is a ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large chemical libraries for novel compounds with the potential for similar biological activity.

This approach has been successfully applied to biphenyl derivatives. In a study aimed at discovering new nonsteroidal aromatase inhibitors for breast cancer therapy, a four-point pharmacophore model was developed based on a set of active biphenyl compounds. nih.gov The essential features identified were two hydrogen bond acceptors and two aromatic rings. nih.gov This model proved to be statistically significant and served as the basis for a 3D-QSAR study, providing insights into the SAR of these compounds. nih.gov Such a validated pharmacophore is a valuable tool for designing new chemical libraries of biphenyl derivatives and for virtual screening campaigns to identify novel, potent aromatase inhibitors. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling represent a cornerstone of computational drug design. QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are then used to predict the activity of new, unsynthesized molecules.

For the biphenyl scaffold, 3D-QSAR studies have been particularly informative. In the investigation of biphenyl derivatives as aromatase inhibitors, a pharmacophore-based 3D-QSAR model yielded a high correlation coefficient (R² = 0.977) for the training set of molecules. nih.gov More importantly, the model demonstrated excellent predictive power, with a cross-validated correlation coefficient (Q²) of 0.946 for an external test set. nih.gov The visual representation of the 3D-QSAR model through contour maps provided a clear illustration of how different structural modifications on the biphenyl core would likely impact inhibitory activity, guiding future design efforts. nih.gov

Research Applications and Potential Areas of Investigation Excluding Clinical Outcomes

Role as a Versatile Building Block in Advanced Organic Synthesis

The presence of two distinct and reactive functional groups, the cyano group and the carboxylic acid, on a semi-rigid biphenyl (B1667301) framework makes 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid a highly versatile building block in organic synthesis. smolecule.com These groups can be chemically modified through numerous reactions, allowing for the systematic construction of more complex molecular architectures. The carboxylic acid is readily converted into esters, amides, or acid chlorides, while the cyano group can undergo hydrolysis, reduction to an amine, or participate in cycloaddition reactions. smolecule.com

Construction of Complex Polycyclic and Heterocyclic Systems

The strategic positioning of the reactive handles on the biphenyl scaffold enables its use in the synthesis of elaborate ring systems. Researchers have utilized structurally related cyanobiphenyl compounds to synthesize a variety of heterocyclic derivatives. For instance, derivatives of 4'-bromomethyl-biphenyl-2-carbonitrile have served as starting materials for a series of 4'-[4-(3-substituted phenyl-acryloyl)-piprazin-1-ylmethyl]-biphenyl-2-carbonitrile compounds, demonstrating the utility of the cyanobiphenyl core in creating complex molecules with potential biological activities, such as antimalarial, antibacterial, and antifungal properties. nih.gov Similarly, the reaction of 3-(benzyloxy)benzoic acid with 4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile yields 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, illustrating the creation of complex esters from cyanobiphenyl precursors. nih.gov This capacity for elaboration is fundamental to creating libraries of diverse compounds for screening in drug discovery and materials science.

Precursors for Functional Materials and Polymer Research (e.g., liquid crystals, OLEDs)

Biphenyl-based structures are foundational to the field of functional materials, particularly liquid crystals (LCs). Biphenyl carboxylic acids are considered synthetically proximate to the cyanobiphenyls that were pivotal in the development of modern display technologies. researchgate.net The combination of a polar cyano group and a rigid core is a classic design motif for creating materials with desirable mesomorphic and dielectric properties. researchgate.netresearchgate.net

Research has shown that adding 4-cyano-4'-biphenylcarboxylic acid, a structural isomer of the title compound, to 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) can control the orientational ordering of the liquid crystal on chemically treated surfaces. nih.gov This addition accelerates the transition from a planar to a perpendicular (homeotropic) alignment, a principle crucial for developing LC-based sensors and diagnostic tools. nih.gov The unique structural characteristics of compounds like 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a fluorinated analog, suggest potential for creating novel materials with tailored functionalities for applications in optoelectronic devices. smolecule.com

Exploration of Biological Interaction Mechanisms In Vitro and Biochemical Pathways

The defined three-dimensional structure of this compound and its derivatives allows for specific interactions with biological macromolecules. This has made the biphenyl scaffold a subject of intense investigation in medicinal chemistry for understanding and modulating the function of enzymes and receptors.

Enzyme Inhibition and Activation Mechanisms (e.g., β-secretase inhibition)

The inhibition of enzymes is a key strategy in drug discovery. While direct studies on this compound as a β-secretase (BACE1) inhibitor are not prominent, the broader class of biphenyl carboxylic acids and related structures are actively investigated for this purpose. BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β peptides. nih.gov The development of potent BACE1 inhibitors often involves scaffolds that can fit into the enzyme's active site. nih.gov Many small molecule inhibitors incorporate carboxylic acid groups or bioisosteres like tetrazoles to interact with key residues in the enzyme's binding pocket. researchgate.net

Beyond BACE1, related cyano-phenyl structures have shown potent inhibitory activity against other enzymes. For example, a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were developed as highly potent xanthine (B1682287) oxidase (XO) inhibitors, with some compounds showing efficacy comparable to the approved drug febuxostat (B1672324) in vitro. nih.gov Similarly, 3-cyano-4-(phenoxyanilino)quinolines have been prepared as nanomolar inhibitors of MAP kinase kinase (MEK), an important target in cancer therapy. nih.gov These examples highlight the potential of the cyano- and carboxylic acid-functionalized aryl motif in designing specific enzyme inhibitors.

Receptor Ligand Research: Binding Affinities and Modulatory Effects (e.g., P2Y14R antagonists)

The P2Y14 receptor (P2Y14R), a G-protein coupled receptor activated by UDP-glucose, is involved in inflammatory processes, making its antagonists potential therapeutic agents. nih.govnih.gov Computational and synthetic studies have identified biphenyl derivatives as a promising scaffold for P2Y14R antagonists. acs.org Structure-activity relationship (SAR) studies on a series of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid antagonists revealed the critical role of the carboxylic acid group. nih.gov Docking models predict that the anionic carboxylate forms essential interactions with amino acid residues within the receptor's binding site. nih.gov An attempt to replace this carboxylate with a tetrazole bioisostere led to a significant reduction in binding affinity, underscoring the importance of the carboxylic acid moiety for potent antagonism. nih.gov

The table below summarizes the binding affinities of representative biphenyl P2Y14R antagonists, illustrating the high potency achieved with this scaffold.

CompoundDescriptionBinding Affinity (IC₅₀)Reference
1 Naphthalene-based P2Y14R antagonist6.0 ± 0.1 nM nih.gov
65 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivativePotent antagonist acs.org

This table showcases the potency of biphenyl-based scaffolds in P2Y14 receptor antagonism. IC₅₀ values represent the concentration required to inhibit 50% of fluorescent ligand binding.

Investigation of Cellular Pathway Perturbations in In Vitro Models

By interacting with specific enzymes or receptors, compounds based on the this compound scaffold can perturb cellular signaling pathways, providing valuable tools for basic research. For example, antagonists of the P2Y14R can block its downstream signaling, which includes the modulation of neutrophil motility and inflammation. nih.govnih.gov

In other contexts, related structures have been shown to affect key cellular pathways. A high-throughput screen identified a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester as an inhibitor of the STAT3 signaling pathway. nih.gov Optimization led to a 7-cyano analogue that inhibited STAT3 phosphorylation with an EC₅₀ of 170 nM in a human myeloma cell line (U266), demonstrating the potential for this class of compounds to interfere with pathways critical for cell proliferation. nih.gov Furthermore, other cyano-containing heterocyclic compounds have been shown to perturb pathways related to cancer cell growth, such as the VEGFR-2 and HER-2 pathways. mdpi.com The methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid, another molecule featuring a cyano group, was found to modulate the NF-κB and Nrf2 pathways in an in vitro model of endometriosis, reducing inflammatory and oxidative stress responses. nih.gov These studies collectively demonstrate that the core structural motifs present in this compound are valuable for developing chemical probes to investigate and modulate cellular signaling cascades in vitro.

Mechanism of Action Studies at the Molecular Level (e.g., hydrogen bonding, dipole-dipole interactions)

The molecular structure of this compound, featuring a carboxylic acid group, a cyano group, and a biphenyl core, dictates its potential interactions with biological macromolecules. The specific placement of these functional groups allows for a range of non-covalent interactions that are crucial for its mechanism of action at the molecular level.

The carboxylic acid moiety is a classic hydrogen bond donor and acceptor. blogspot.com The hydroxyl (-OH) group can donate a hydrogen bond, while the carbonyl oxygen (C=O) can accept one. This dual capability allows for the formation of robust hydrogen-bonding networks, often seen in the dimerization of carboxylic acids, which results in characteristically broad signals in IR spectroscopy. quizlet.com When interacting with a biological target such as an enzyme or receptor, the carboxylic acid can form key hydrogen bonds with amino acid residues in the binding site, such as serine, threonine, or tyrosine. bas.bg

The cyano group (-C≡N) introduces a strong dipole moment into the molecule due to the high electronegativity of the nitrogen atom. quizlet.com This makes it a potent hydrogen bond acceptor. Research on analogs has shown that the introduction of a cyano substituent to a biphenyl ring can significantly enhance potency and efficacy in binding to protein targets. researchgate.net This enhancement can be attributed to improved hydrogen bonding with the ligand binding domain (LBD) of the target protein. researchgate.net

The combination of the carboxylic acid and cyano groups, held in a specific spatial orientation by the semi-rigid biphenyl scaffold, allows for complex intermolecular interactions. These can include dipole-dipole interactions between the polar functional groups of the compound and polar regions of a binding pocket. rsc.org The cooperative effect of hydrogen bonding and dipole-dipole interactions can lead to high-affinity binding and specificity for a given target. rsc.org Theoretical studies on similar molecules confirm that such interactions are key determinants of binding energy and complex stability. bas.bg

Table 1: Potential Molecular Interactions of this compound Functional Groups

Functional GroupPotential Interaction TypeRole in Interaction
Carboxylic Acid (-COOH)Hydrogen BondingDonor (from -OH) and Acceptor (from C=O)
Dipole-DipoleContributes to overall molecular polarity
Cyano Group (-CN)Hydrogen BondingAcceptor (at Nitrogen)
Dipole-DipoleStrong dipole moment enhances interaction
Biphenyl CoreHydrophobic InteractionsCan interact with non-polar pockets in proteins

Development of Analytical Probes and Standards for Biochemical Research

While this compound is not widely documented as a standard analytical probe, its structural features make it a candidate for such applications. The development of analytical probes often requires molecules with specific, detectable properties or functional groups that allow for conjugation to reporter molecules.

The carboxylic acid group is particularly useful in this context, as it provides a reactive handle for chemical modification. For instance, it can be activated to form an amide bond with an amine-containing fluorescent dye or a biotin (B1667282) tag, creating a probe for biochemical assays. This strategy is commonly used to study the interactions of small molecules with their biological targets.

Furthermore, compounds with defined structures like this compound can serve as analytical standards in the development of quantitative assays for related compounds, such as metabolites or drug candidates. In techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), a stable, pure compound is required to create calibration curves for accurate quantification.

Research into the detection of other small molecule carboxylic acids has utilized advanced methods like immunoassays with gold nanoparticle probes, which can achieve extremely low detection limits. researchgate.netnih.gov Such methods rely on generating specific antibodies to the target molecule, a process for which a well-characterized hapten (a small molecule that can elicit an immune response when attached to a large carrier) is necessary. The defined structure of this compound makes it suitable for use as a hapten in the development of such sensitive detection tools for research purposes. nih.gov

Application in Chemo- and Biosensor Development for Research Tools

The field of chemo- and biosensors relies on the specific interaction between a target analyte and a molecular recognition element, which is then transduced into a measurable signal. The unique chemical properties of this compound lend themselves to potential applications in the design of such sensors for research.

The carboxylic acid group is a key functional group for immobilizing molecules onto sensor surfaces. For example, it can be used to covalently attach the compound to the surface of electrodes or nanomaterials like graphene or carbon nanospheres that have been functionalized with amine groups. nih.govmdpi.com This is a critical step in creating electrochemical biosensors, where the binding of a target protein to the immobilized ligand can be detected as a change in current, potential, or impedance. mdpi.com

The biphenyl and cyano functionalities can contribute to the selectivity of the sensor. The rigid biphenyl scaffold presents the functional groups in a well-defined orientation for specific binding, while the polar cyano group can participate in selective interactions. A sensor based on this molecule could potentially be used in research to detect proteins that have a specific affinity for this type of chemical structure, aiding in the discovery and characterization of novel protein-ligand interactions.

The general approach for developing such a tool involves using the molecule as a recognition layer. For instance, in an electrochemical immunosensor, this molecule could act as a hapten immobilized on the sensor platform to detect specific antibodies, or it could be used to screen for binding proteins in complex biological samples. nih.gov The development of such research tools is crucial for understanding fundamental biological processes and for the initial stages of drug discovery. nih.gov

Table 2: Functional Groups of this compound in Potential Biosensor Applications

Functional GroupPotential Role in BiosensorExample Application
Carboxylic Acid (-COOH)Surface ImmobilizationCovalent attachment to amine-functionalized sensor chips or nanoparticles. nih.gov
Biphenyl CoreStructural ScaffoldProvides a rigid framework to orient other functional groups for specific binding.
Cyano Group (-CN)Recognition ElementParticipates in selective hydrogen bonding or dipole interactions with a target analyte. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Biphenyl (B1667301) Carboxylic Acids

The traditional synthesis of biphenyl carboxylic acids, often relying on the Suzuki-Miyaura cross-coupling reaction, is continuously being refined to meet the growing demands for greener and more efficient chemical processes. rsc.orginovatus.es Future research is geared towards overcoming the limitations of current methods, such as the use of expensive palladium catalysts and hazardous organic solvents. inovatus.es

Key areas of development include:

Eco-Friendly Catalytic Systems: A significant push is being made towards the use of catalysts based on more abundant and less toxic metals like nickel. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings have shown promise, offering a cost-effective alternative to palladium. nih.gov Furthermore, the development of water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, allows for reactions to be conducted in aqueous media at room temperature, drastically reducing the environmental footprint. dntb.gov.uaresearchgate.net

Sustainable Solvents: The replacement of hazardous organic solvents is a cornerstone of green chemistry. Research is actively exploring the use of environmentally benign solvents, including water and bio-based alcohols like tert-amyl alcohol, for Suzuki-Miyaura reactions. nih.govacs.org Solvent selection guides are being developed to facilitate the adoption of greener alternatives in industrial settings. acs.org

C-H Bond Activation: As an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H bond activation has emerged as a powerful strategy for biphenyl synthesis. rsc.org This approach allows for the direct coupling of two C-H bonds, improving atom economy and reducing synthetic steps. For instance, palladium-catalyzed C-H bond activation has been successfully employed for the synthesis of biphenyl-2-carbonitrile derivatives. nih.gov Metal-free radical catalysis for the C-H activation of phenols also presents a promising avenue for the synthesis of biphenyls from renewable resources like lignin. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. nih.govpolimi.itacs.org The integration of flow chemistry with Suzuki-Miyaura reactions allows for rapid optimization and production of biphenyl derivatives. acs.org Furthermore, combining flow synthesis with in-line purification techniques like flash chromatography can streamline the entire production process. youtube.com

Integration of Advanced Spectroscopic Techniques with Computational Chemistry for Deeper Insights

A comprehensive understanding of the structure-property relationships of 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid and its derivatives is crucial for the rational design of new functional molecules. The integration of advanced spectroscopic methods with computational chemistry provides a powerful toolkit for this purpose.

Conformational Analysis: The dihedral angle between the two phenyl rings of a biphenyl system is a critical determinant of its biological activity and material properties. Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the preferred conformations and rotational barriers of substituted biphenyls. doaj.orgichem.md These theoretical predictions can be validated and refined by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicting Electronic and Spectroscopic Properties: DFT calculations can accurately predict a range of electronic properties, including ionization potential, electron affinity, and electrophilicity, which are key to understanding the reactivity and potential applications of these molecules. doaj.orgichem.md Furthermore, computational methods can simulate IR and NMR spectra, aiding in the structural elucidation of newly synthesized compounds. doaj.orgichem.md For example, DFT has been used to study the effects of substituents on the electronic and spectral properties of biphenyl derivatives. doaj.orgichem.md

Understanding Reaction Mechanisms: Computational studies are invaluable for elucidating the mechanisms of complex reactions, such as the nitrile-directed C-H activation of biaryl compounds. nih.gov DFT calculations can help to identify transition states and intermediates, providing insights that can guide the development of more efficient and selective synthetic methods. nih.gov

Expansion of High-Throughput Synthesis and Screening Methodologies for Derivatives

The discovery of novel bioactive compounds and functional materials based on the biphenyl scaffold can be significantly accelerated through the use of high-throughput synthesis and screening (HTS) techniques.

Combinatorial Synthesis and Compound Libraries: The development of robust and automated synthetic methods, particularly those based on flow chemistry, enables the rapid generation of large libraries of biphenyl derivatives with diverse substitution patterns. nih.gov These libraries can then be screened for a wide range of biological activities or material properties. Several companies offer extensive bioactive compound libraries for HTS, which can serve as a starting point for drug discovery programs. medchemexpress.commedchemexpress.com

High-Throughput Screening for Biological Activity: HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of thousands to millions of compounds against a specific biological target. researchgate.net Enzymes are common targets for HTS campaigns, with fluorescence-based assays being a frequently used readout method. acs.orgnih.gov Microfluidic methods are also being developed to enable rapid and accurate determination of enzyme inhibition with minimal sample consumption. rsc.org These techniques are crucial for identifying lead compounds from large biphenyl libraries for applications in areas such as cancer and infectious diseases. acs.orgnih.govnih.gov

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The unique structural and electronic properties of biphenyl derivatives make them attractive scaffolds for the development of new therapeutic agents and chemical probes to study biological systems. This necessitates a close collaboration between synthetic organic chemists and chemical biologists.

Design and Synthesis of Enzyme Inhibitors: The biphenyl core can be strategically functionalized to target the active sites of specific enzymes. For example, biphenyl and biphenyl ether derivatives have been designed and synthesized as inhibitors of sulfatases, which are implicated in cancer. nih.gov Similarly, novel biphenyl-benzamides have been developed as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating their potential as a new class of antibacterial agents. nih.gov

Probing Biological Pathways: Understanding how small molecules interact with biological systems is a central theme in chemical biology. Biphenyl derivatives can be used as molecular probes to investigate cellular processes. The synthesis of libraries of biphenyl carboxylic acids and their subsequent screening for anticancer activity against various cell lines is a common approach to identify new therapeutic leads and to understand their mechanism of action. ajgreenchem.com

Drug Discovery and Development: The journey from a hit compound identified in a high-throughput screen to a clinical drug candidate is a long and complex process that requires expertise from both synthetic chemistry and chemical biology. This includes optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. The development of biphenyl-based drugs for a wide range of diseases, including cancer and bacterial infections, highlights the success of such interdisciplinary collaborations. nih.govajgreenchem.comyoutube.comyoutube.com

Addressing Synthetic Accessibility and Purification Challenges for Complex Biphenyl Derivatives

Despite the advances in synthetic methodologies, the preparation and purification of complex biphenyl derivatives, especially those with multiple substituents or those that exhibit atropisomerism, can be challenging.

Synthesis of Sterically Hindered Biphenyls: The synthesis of biphenyls with multiple ortho substituents is often difficult due to steric hindrance. nih.govnih.govresearchgate.netuky.edu While Suzuki coupling reactions have been adapted for the synthesis of some sterically hindered biphenyls, yields can be low, and side reactions can occur. nih.govnih.govresearchgate.net The development of more robust and selective catalyst systems is crucial to overcome these challenges.

Purification of Atropisomers: Biphenyls with bulky ortho substituents can exist as stable, non-interconverting rotational isomers called atropisomers. The separation of these atropisomers can be challenging and often requires specialized chromatographic techniques. Understanding the factors that influence the racemization of chiral biphenyls is also an important area of research. acs.org

Large-Scale Synthesis and Purification: The transition from laboratory-scale synthesis to multikilogram production for industrial applications presents its own set of challenges. acs.org This includes ensuring the robustness and safety of the synthetic process, as well as developing efficient and scalable purification methods to obtain the final product with high purity. The use of one-pot procedures and flow chemistry can help to address some of these scale-up issues. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via transition-metal-catalyzed decarboxylative coupling. For example, rhodium catalysts enable coupling between aromatic carboxylic acids and alkynes under optimized conditions (e.g., 110°C, 24 hours, toluene solvent). Yield optimization requires adjusting catalyst loading (2.5–5 mol%) and substituent effects; electron-withdrawing groups like cyano may enhance regioselectivity . Functionalization of the biphenyl core can follow Suzuki-Miyaura cross-coupling or nitrile group introduction via cyanation reactions .

Q. Which spectroscopic techniques are critical for structural characterization, and how should data discrepancies be addressed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and DEPT-135), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential. For crystalline derivatives, X-ray diffraction resolves ambiguities in regiochemistry. Cross-validate data with pharmacopeial standards (e.g., USP, EP) to ensure traceability . Discrepancies in melting points or spectral peaks may arise from polymorphic forms or solvent residues, necessitating recrystallization or thermogravimetric analysis (TGA).

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH-approved P95 respirators for particulate exposure and chemical-resistant gloves (e.g., nitrile). Avoid skin contact by working in fume hoods and employing secondary containment for spills. Acute toxicity data (e.g., LD₅₀) should guide institutional safety guidelines; while IARC has not classified this compound as carcinogenic, mutagenicity assays (Ames test) are recommended for derivatives .

Advanced Research Questions

Q. How do electronic effects of the cyano group influence reactivity in catalytic coupling reactions?

  • Methodological Answer : The cyano group’s electron-withdrawing nature polarizes the biphenyl core, enhancing electrophilicity at the carboxylic acid moiety. This facilitates oxidative addition in rhodium-catalyzed decarboxylation, as observed in analogous biphenylcarboxylic acids . Density Functional Theory (DFT) calculations can map charge distribution to predict regioselectivity in cross-coupling reactions. Compare kinetic data with nitro- or methoxy-substituted analogs to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Standardize testing using orthogonal assays:

  • In vitro : Measure IC₅₀ against target proteins (e.g., Bcl-xL) via fluorescence polarization .
  • In silico : Perform molecular docking to validate binding modes against X-ray structures (e.g., PDB 4QVL) .
  • SAR Analysis : Systematically modify substituents (e.g., replace cyano with methyl or halogens) to isolate pharmacophore contributions .

Q. How can analytical method validation (AMV) ensure batch-to-batch consistency in reference standards?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Specificity : Use HPLC-PDA to confirm peak purity (>99%) and absence of co-eluting impurities .
  • Linearity : Validate over 80–120% of target concentration (R² ≥ 0.998).
  • Forced Degradation : Expose to heat, light, and humidity to identify degradation products; LC-MS characterizes major fragments .

Q. What mechanistic insights explain regioselectivity in decarboxylative cyclization reactions?

  • Methodological Answer : Regioselectivity is governed by transition-state sterics and π-π interactions. For example, in rhodium-catalyzed reactions, bulky substituents at the 3-position favor cyclization at the less hindered site. Isotopic labeling (¹³C-carboxylic acid) and kinetic isotope effects (KIE) can probe decarboxylation rates . Contrast with palladium-catalyzed systems, where ligand choice (e.g., phosphines) alters regiochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.